molecular formula C8H4BrClN2 B11872532 2-Bromo-8-chloro-1,7-naphthyridine

2-Bromo-8-chloro-1,7-naphthyridine

Cat. No.: B11872532
M. Wt: 243.49 g/mol
InChI Key: XODXALUINALFPF-UHFFFAOYSA-N
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Description

2-Bromo-8-chloro-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of bromine and chlorine atoms at the 2nd and 8th positions, respectively, on the naphthyridine ring. Naphthyridines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-8-chloro-1,7-naphthyridine typically involves the bromination and chlorination of 1,7-naphthyridine. One common method is the reaction of 1,7-naphthyridine with bromine and chlorine in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-8-chloro-1,7-naphthyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form naphthyridine N-oxides or reduction to form dihydronaphthyridines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in organic solvents such as toluene or ethanol.

Major Products Formed

    Substitution Reactions: Products include substituted naphthyridines with various functional groups.

    Oxidation Reactions: Naphthyridine N-oxides.

    Reduction Reactions: Dihydronaphthyridines.

    Coupling Reactions: Biaryl derivatives.

Scientific Research Applications

2-Bromo-8-chloro-1,7-naphthyridine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and antiviral activities.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Materials Science: It is employed in the development of organic semiconductors and light-emitting diodes (LEDs).

    Agriculture: The compound is investigated for its potential use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of 2-Bromo-8-chloro-1,7-naphthyridine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,8-Naphthyridine: Lacks the bromine and chlorine substituents but shares the core naphthyridine structure.

    2,7-Dibromo-1,8-naphthyridine: Contains two bromine atoms at the 2nd and 7th positions.

    8-Chloro-1,7-naphthyridine: Contains a chlorine atom at the 8th position without the bromine substituent.

Uniqueness

2-Bromo-8-chloro-1,7-naphthyridine is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical reactivity and biological activity. The combination of these substituents allows for specific interactions with molecular targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C8H4BrClN2

Molecular Weight

243.49 g/mol

IUPAC Name

2-bromo-8-chloro-1,7-naphthyridine

InChI

InChI=1S/C8H4BrClN2/c9-6-2-1-5-3-4-11-8(10)7(5)12-6/h1-4H

InChI Key

XODXALUINALFPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C=CN=C2Cl)Br

Origin of Product

United States

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